1H-Benzotriazole-1-carboxaldehyde
Overview
Description
1H-Benzotriazole-1-carboxaldehyde is a versatile chemical compound with the molecular formula C7H5N3O. It is known for its unique structure, which includes a benzotriazole ring fused with a formyl group. This compound is widely used in various scientific research fields due to its reactivity and stability.
Mechanism of Action
Target of Action
The primary target of 1H-Benzotriazole-1-carboxaldehyde is the TenA protein family, which occurs in prokaryotes, plants, and fungi . This family has two subfamilies, one having an active-site cysteine, the other not .
Mode of Action
This compound interacts with its targets by participating in thiamin salvage . It does this by hydrolysing the thiamin breakdown product amino-HMP (4-amino-5-aminomethyl-2-methylpyrimidine) to HMP .
Biochemical Pathways
The biochemical pathway affected by this compound is the thiamin salvage pathway . The downstream effects of this interaction include the production of HMP, a crucial component in various biochemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action involve the hydrolysis of the thiamin breakdown product, leading to the production of HMP . This process is crucial for the normal functioning of various biochemical reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. It’s also worth noting that this compound is extremely hygroscopic , which means it readily absorbs moisture from the environment, potentially affecting its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1H-Benzotriazole-1-carboxaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with copper ions, forming stable coordination compounds that inhibit corrosion . This interaction is crucial in biochemical processes where copper ions play a role. Additionally, this compound can act as a ligand, forming complexes with other metal ions, which can influence enzymatic activities and protein functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions that are essential for enzymatic activities. This inhibition or activation can lead to changes in gene expression and cellular functions. The compound’s ability to form stable coordination compounds with metal ions is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be extremely hygroscopic, which can affect its stability and degradation . Long-term studies have shown that its effects on cellular functions can vary depending on the duration of exposure. For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-1-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of 1H-benzotriazole using formylating agents such as formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale formylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1H-Benzotriazole-1-carboxaldehyde is utilized in numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and as a reagent in formylation reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the formyl group, making it less reactive in formylation reactions.
1H-Benzotriazole-1-carbonitrile: Contains a cyano group instead of a formyl group, leading to different reactivity and applications.
1H-Benzotriazole-1-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity properties.
Uniqueness: 1H-Benzotriazole-1-carboxaldehyde is unique due to its formyl group, which imparts distinct reactivity and makes it a valuable reagent in synthetic chemistry. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Properties
IUPAC Name |
benzotriazole-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEIDGKSJOJJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341906 | |
Record name | 1H-Benzotriazole-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72773-04-7 | |
Record name | 1H-Benzotriazole-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzotriazole-1-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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